Cas no 2260787-63-9 (methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate)
methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate
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- Inchi: 1S/C10H17NO4S/c1-15-10(12)9-7-3-4-8(9)6-11(5-7)16(2,13)14/h7-9H,3-6H2,1-2H3
- InChI Key: YRRQGZDNQRUTGZ-UHFFFAOYSA-N
- SMILES: C12C(C(OC)=O)C(CC1)CN(S(C)(=O)=O)C2
methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02512-5g |
methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate |
2260787-63-9 | 95% | 5g |
$3500 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02512-5g |
methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate |
2260787-63-9 | 95 | 5g |
$3500 | 2023-03-18 |
methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Comprehensive Overview of Methyl 3-(Methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2260787-63-9)
The compound methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2260787-63-9) is a structurally unique bicyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo[3.2.1]octane core, combined with a methylsulfonyl group and a methyl ester functionality, makes it a versatile intermediate for drug discovery and organic synthesis. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its rigid three-dimensional structure, which can enhance binding affinity and selectivity in target interactions.
In recent years, the demand for novel heterocyclic compounds like methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate has surged, driven by advancements in medicinal chemistry and small-molecule therapeutics. This compound’s sulfonamide moiety is particularly noteworthy, as sulfonamide derivatives are widely explored for their enzyme inhibitory properties, including applications in central nervous system (CNS) disorders and anti-inflammatory agents. Its ester group further allows for derivatization, enabling the synthesis of prodrugs or analogs with improved pharmacokinetic profiles.
The synthesis of CAS 2260787-63-9 typically involves multi-step organic reactions, including cyclization and sulfonylation strategies. Key challenges include optimizing yield and purity while maintaining the stereochemical integrity of the azabicyclo[3.2.1]octane framework. Recent publications highlight innovative catalytic methods to streamline production, addressing the growing need for cost-effective synthetic routes in industrial-scale applications. These developments align with the broader trend toward green chemistry and sustainable synthesis, which are top priorities for modern researchers.
From a drug development perspective, methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate is often investigated for its bioisosteric potential. Its structural features mimic natural alkaloids, making it a candidate for neuroactive compounds or GPCR modulators. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its interactions with biological targets, further validating its utility in rational drug design. Such approaches are critical in reducing attrition rates in preclinical trials, a major concern in the pharmaceutical industry.
Beyond therapeutics, this compound has also found niche applications in material science, particularly in the design of functionalized polymers and ligands for catalysis. Its bicyclic structure imparts stability, while the methylsulfonyl group can act as a polar anchor in supramolecular assemblies. These properties are increasingly relevant in the development of advanced materials for electronics and nanotechnology, areas experiencing rapid growth due to their intersection with AI-driven material discovery.
For researchers sourcing CAS 2260787-63-9, quality and documentation are paramount. Reputable suppliers provide detailed analytical data, including HPLC purity, NMR spectra, and mass spectrometry results, ensuring compliance with Good Laboratory Practice (GLP) standards. The compound’s stability under various storage conditions (e.g., temperature, humidity) is another frequently asked question, underscoring the importance of proper handling to preserve its chemical integrity.
In summary, methyl 3-(methylsulfonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate represents a compelling case study in the convergence of synthetic chemistry, drug discovery, and material innovation. Its multifaceted applications and adaptability to modern research trends—such as AI-aided molecular design and sustainability-focused synthesis—position it as a valuable asset for scientists across disciplines. As exploration of its properties continues, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in life sciences and advanced materials.
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